molecular formula C7H8N2O B3030323 5-(Aminomethyl)nicotinaldehyde CAS No. 887579-82-0

5-(Aminomethyl)nicotinaldehyde

Cat. No.: B3030323
CAS No.: 887579-82-0
M. Wt: 136.15 g/mol
InChI Key: HFHRKGCJIAAECL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)nicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It consists of a nicotinaldehyde moiety substituted with an aminomethyl group at the 5-position. This compound is a derivative of nicotinaldehyde, which is itself a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both an aldehyde and an amine group in its structure makes this compound a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)nicotinaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Aminomethyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinaldehyde involves its interaction with various molecular targets:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Aminomethyl)nicotinaldehyde is unique due to the presence of both an aldehyde and an aminomethyl group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHRKGCJIAAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652148
Record name 5-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-82-0
Record name 5-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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